N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
Description
This compound is a structurally complex organic molecule featuring a benzodioxole ring, an imidazo[1,2-c]quinazolinone core, and a thiophene-derived carbamoyl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-oxo-2-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S2/c1-2-24(27(36)31-17-9-11-22-23(14-17)39-16-38-22)41-29-33-20-8-4-3-7-19(20)26-32-21(28(37)34(26)29)10-12-25(35)30-15-18-6-5-13-40-18/h3-9,11,13-14,21,24H,2,10,12,15-16H2,1H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQGVVVVQRRHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structural features, biological activities, and relevant research findings.
Structural Features
The compound is characterized by several key structural components:
- Benzodioxole moiety : This feature is known for its contributions to biological activity.
- Imidazo[1,2-c]quinazoline core : A heterocyclic structure often associated with various pharmacological effects.
- Thiophene and sulfanyl groups : These contribute to the compound's reactivity and interaction with biological targets.
The molecular formula of the compound is with a molecular weight of approximately 402.48 g/mol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing thiophene and imidazoquinazoline moieties. For instance, derivatives with similar structures have shown significant activity against viruses such as Ebola virus (EBOV). The presence of specific substituents, such as piperidine or thiophenes, appears crucial for maintaining antiviral efficacy.
Research indicates that modifications to the amide residue and the position of substituents can significantly impact biological activity. For example, compounds with a piperidine substituent demonstrated enhanced antiviral properties compared to those without it .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. The inhibition of DGAT2 is particularly relevant for therapeutic strategies targeting metabolic disorders and obesity management .
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity and selectivity against different cell lines. For instance:
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | 0.19 | 10 | 52.63 |
| Compound B | 0.25 | 15 | 60.00 |
These results suggest a promising therapeutic window for further development .
Structure-Activity Relationship (SAR)
A systematic approach to understanding the structure-activity relationship (SAR) has been undertaken. Modifications to the thiophene ring and variations in the amide linkage have been shown to influence both potency and selectivity against target enzymes and viruses.
For example, compounds with electron-donating groups on the thiophene ring exhibited increased potency in inhibiting PI3K pathways, which are critical in cancer biology .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
*Note: The target compound’s molecular formula can be inferred as ~C31H29N5O6S2 based on analogs, but exact data is unavailable in the evidence.
Key Differentiators
Thiophene vs. Methoxyphenyl Substituents: The target compound’s thiophene-methyl-carbamoyl group distinguishes it from analogs with 4-methoxyphenyl () or 2-methoxyphenyl () substituents. Methoxyphenyl groups in analogs are associated with antioxidant activity via radical scavenging , whereas thiophene derivatives are often linked to improved metabolic stability and bioavailability in drug design.
Sulfanyl Linkage :
- The sulfanyl (-S-) bridge in the target compound and its analogs (e.g., ) is critical for maintaining conformational flexibility and facilitating redox-mediated interactions, which are essential for antioxidant and enzyme-inhibitory effects .
Biological Activity Trends :
- Compounds with methoxyphenyl groups () show stronger antioxidant and antimicrobial activity, while those with heteroaromatic substituents (e.g., thiophene in the target compound) are hypothesized to excel in kinase inhibition or anticancer applications due to enhanced target binding .
Research Findings and Unresolved Questions
- Antioxidant Potential: Analogs with benzodioxole and sulfanyl groups demonstrate free radical scavenging (IC50 values in the micromolar range), but the thiophene variant’s efficacy remains untested .
- Kinase Inhibition : The tyrosine kinase inhibitory activity of ’s analog suggests the target compound may share similar mechanisms, though its thiophene group could modulate potency .
- Synthetic Challenges : Multi-step synthesis routes (e.g., cyclocondensation, nucleophilic substitution) are common for imidazoquinazoline derivatives, but the thiophene-carbamoyl moiety may require specialized coupling reagents or catalysts .
Q & A
Basic Research Questions
Q. What are the key functional groups in this compound, and how do they influence reactivity and biological activity?
- The compound contains a benzodioxole moiety, a thiophene-methyl carbamoyl group, an imidazoquinazolinone core, and a sulfanyl bridge. These groups contribute to its reactivity (e.g., hydrogen bonding via amide bonds, redox activity from sulfur atoms) and potential interactions with biological targets like enzymes or receptors .
- Methodological Insight : Use FT-IR and NMR spectroscopy to identify functional groups. For example, the sulfanyl group can be confirmed via characteristic S-H stretching (~2550 cm⁻¹) in IR or sulfur-coupled protons in NMR .
Q. What synthetic pathways are commonly used to prepare this compound?
- Multi-step synthesis typically involves:
Formation of the imidazoquinazolinone core via cyclocondensation.
Introduction of the sulfanyl group via nucleophilic substitution (e.g., using thiols under basic conditions).
Coupling of the benzodioxole and thiophene-methyl carbamoyl moieties via amide bond formation .
- Optimization : Microwave-assisted synthesis (e.g., 60–80°C, 20–30 min) improves yield and reduces side reactions compared to conventional heating .
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Workflow :
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typically required for biological assays) .
- Mass Spectrometry (ESI-MS) confirms molecular weight.
- NMR (¹H, ¹³C, 2D-COSY) resolves structural ambiguities, such as regiochemistry of the sulfanyl group .
Q. What preliminary biological activities have been reported for structurally similar compounds?
- Analogues with imidazoquinazolinone cores show anticancer activity (IC₅₀: 1–10 µM in cell lines) , while benzodioxole-containing derivatives exhibit antimicrobial effects (MIC: 2–8 µg/mL) .
- Screening Protocol : Use MTT assays for cytotoxicity and microdilution for antimicrobial activity, comparing against reference drugs (e.g., doxorubicin, fluconazole) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfanyl coupling step?
- Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.
- Catalysis : Add KI (10 mol%) to facilitate SN2 mechanisms .
- Temperature : 50–60°C balances reaction rate and side-product formation .
- Data-Driven Adjustment : If yields plateau <70%, switch to microwave-assisted conditions (30% yield improvement observed in similar systems) .
Q. How should researchers address contradictions in biological activity data between this compound and its analogs?
- Case Study : An imidazoquinazolinone analog with a methylphenyl group showed potent anticancer activity (IC₅₀: 2 µM), while a trifluoromethylphenyl variant was inactive .
- Resolution Strategy :
Perform molecular docking to compare binding affinities to targets (e.g., topoisomerase II).
Validate with isothermal titration calorimetry (ITC) to quantify interactions .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Approach :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .
- Molecular Dynamics : Simulate interactions with lipid bilayers to predict cell permeability .
- Validation : Compare predicted vs. experimental IC₅₀ values for a library of 10–20 analogs .
Q. How can researchers design comparative studies with structurally distinct but functionally related compounds?
- Example Design :
- Test Compounds : Include this compound, a triazole analog (antifungal), and a benzothiazole derivative (anticancer) .
- Assays : Parallel screening in cytotoxicity, kinase inhibition, and bacterial growth assays.
- Statistical Analysis : Use ANOVA to identify significant differences (p < 0.05) in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
